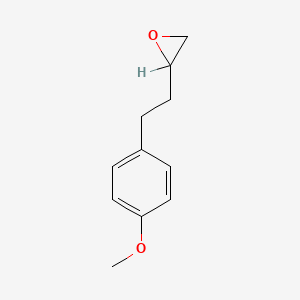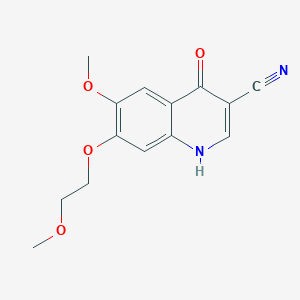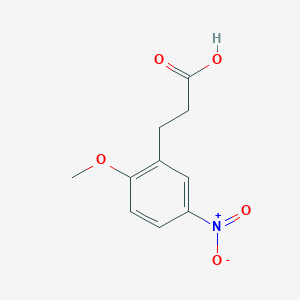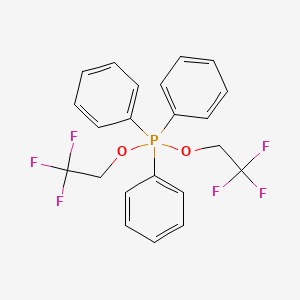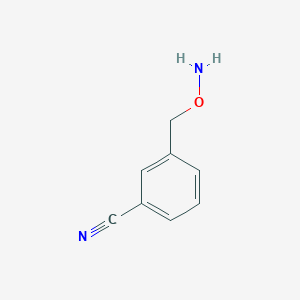
3-((Aminooxy)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Aminooxy)methyl)benzonitrile is an organic compound with the molecular formula C8H8N2O. It is a derivative of benzonitrile, where an aminooxy group is attached to the benzene ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-((Aminooxy)methyl)benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction proceeds through the formation of an oxime intermediate, which is then dehydrated to yield the desired nitrile compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized by using ionic liquids as solvents and catalysts. This approach not only enhances the reaction efficiency but also simplifies the separation and purification processes. For example, the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as a catalyst has been shown to achieve high yields under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-((Aminooxy)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
3-((Aminooxy)methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biochemical pathways.
Industry: It is used in the production of dyes, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-((Aminooxy)methyl)benzonitrile involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt biochemical pathways and affect cellular functions. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, which lacks the aminooxy group.
3-(Aminooxy)benzonitrile: A similar compound where the aminooxy group is directly attached to the benzene ring without the methylene bridge.
Uniqueness
3-((Aminooxy)methyl)benzonitrile is unique due to the presence of both the aminooxy and nitrile functional groups, which confer distinct reactivity and biological activity. The methylene bridge also provides additional flexibility in molecular interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
3-(aminooxymethyl)benzonitrile |
InChI |
InChI=1S/C8H8N2O/c9-5-7-2-1-3-8(4-7)6-11-10/h1-4H,6,10H2 |
InChI Key |
GIEXPVFSRYSOJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CON |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
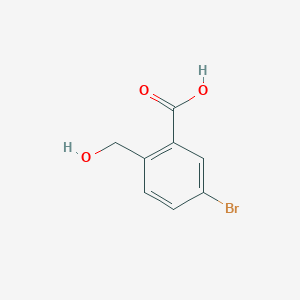
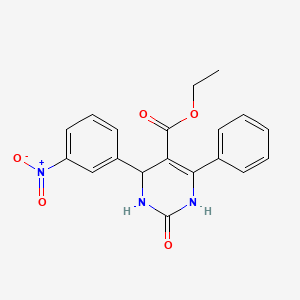
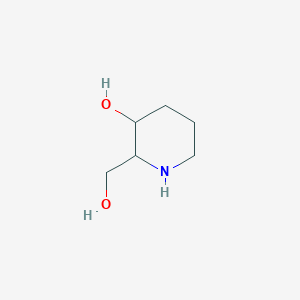
![[4-(Methylamino)phenyl]acetic acid](/img/structure/B8791486.png)
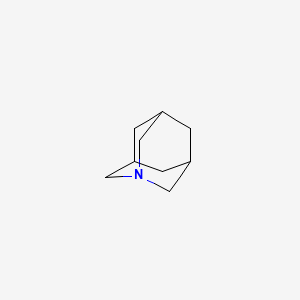
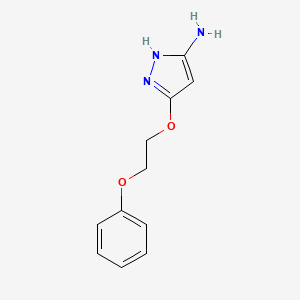
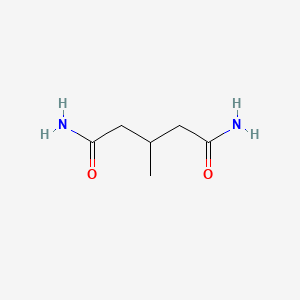
![N-[(3-methylphenyl)carbamoyl]valine](/img/structure/B8791515.png)
